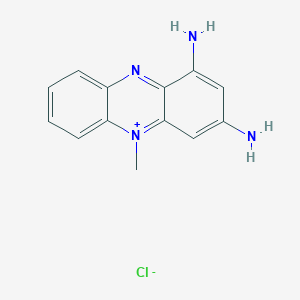

1,3-Diamino-5-methylphenazinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diamino-5-methylphenazinium chloride is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its vibrant color and is used in various scientific and industrial applications .

Méthodes De Préparation

The synthesis of 1,3-Diamino-5-methylphenazinium chloride can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the use of oxidizing agents such as ferric chloride or potassium permanganate under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,3-Diamino-5-methylphenazinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different phenazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium dichromate.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is often used as a reducing agent.

Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted phenazines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenazine derivatives, while substitution reactions can produce a range of substituted phenazines.

Applications De Recherche Scientifique

Antimicrobial Applications

DMPC has shown significant antibacterial properties against various clinical pathogens. Research indicates its effectiveness against:

- Streptococcus pneumoniae

- Escherichia coli

- Klebsiella pneumoniae

In a study utilizing the disc diffusion method, DMPC demonstrated high inhibition zones, suggesting potent bactericidal activity . The mechanism of action is believed to involve disruption of bacterial membranes due to its cationic nature.

Table 1: Antibacterial Efficacy of DMPC

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 20 | |

| Escherichia coli | 22 | |

| Klebsiella pneumoniae | 18 |

Antiviral Properties

Recent studies have highlighted DMPC's potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies revealed strong binding affinities with non-structural proteins of the virus, indicating its potential for therapeutic use .

Table 2: Binding Energies of DMPC with SARS-CoV-2 Proteins

Applications in Material Science

DMPC is utilized as an antistatic and emulsifying agent in various industrial applications. Its properties enhance the stability and performance of products such as photographic materials and coatings.

Case Study: Photographic Emulsions

In photographic technology, DMPC has been used as an antifoggant in silver halide emulsions to stabilize photographic materials and improve image quality . The compound helps prevent fogging during development, ensuring clearer images.

Biodegradability and Environmental Impact

DMPC is considered biodegradable, which is crucial for its application in consumer products and industrial processes. However, caution is advised due to its potential environmental hazards if released in significant quantities .

Mécanisme D'action

The mechanism of action of 1,3-Diamino-5-methylphenazinium chloride involves its interaction with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and interferes with cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular respiration and DNA replication . The pathways involved in its action are primarily related to oxidative stress and inhibition of key metabolic enzymes.

Comparaison Avec Des Composés Similaires

1,3-Diamino-5-methylphenazinium chloride can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

Pyocyanin: A blue pigment with antibiotic activity produced by Pseudomonas aeruginosa.

Clofazimine: An antituberculosis agent with a phenazine core structure.

What sets this compound apart is its unique combination of amino and methyl groups, which confer specific chemical reactivity and biological activity.

Activité Biologique

1,3-Diamino-5-methylphenazinium chloride (DMPC) is an organic compound with a phenazine backbone, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12ClN3

- Molecular Weight : 215.67 g/mol

- Structure : Contains two amino groups and a methyl substituent on the phenazine ring, enhancing its reactivity and biological activity.

The biological activity of DMPC is attributed to its interactions with various biological macromolecules. Preliminary studies suggest that it may interact with DNA and proteins, potentially leading to alterations in biochemical pathways. This interaction is crucial for understanding its therapeutic potential in medicinal chemistry.

Antimicrobial Activity

One of the most significant areas of research regarding DMPC is its antimicrobial properties. Studies have indicated that DMPC exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Research Findings

Several studies have investigated the biological activities of DMPC, yielding promising results:

- Antimicrobial Efficacy : In vitro tests demonstrated that DMPC effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, indicating selective potency.

- DNA Interaction Studies : Interaction studies revealed that DMPC could intercalate into DNA strands, potentially leading to mutagenic effects or apoptosis in cancer cells.

- Enzyme Inhibition : DMPC has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in cancer treatment.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial effects of DMPC included various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

This study highlights DMPC's potential as an antimicrobial agent with varying efficacy against different pathogens.

Case Study 2: DNA Interaction

Another investigation focused on the interaction between DMPC and plasmid DNA using gel electrophoresis. The results indicated that DMPC could effectively intercalate within the DNA structure, causing a dose-dependent increase in DNA mobility shift, suggesting potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DMPC, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| o-Phenylenediamine | Aromatic diamine with two amino groups | Precursor for heterocyclic compounds |

| p-Phenylenediamine | Isomeric diamine with para substitution | Used in dye manufacturing |

| 2,4-Diamino-1,3,5-triazine | Triazine ring with two amino groups | Known for herbicidal properties |

| This compound | Phenazine structure with amino substitutions | Enhanced biological activity |

DMPC's distinct structure allows for unique interactions that may enhance its biological activity compared to simpler diamines.

Propriétés

Numéro CAS |

1084-43-1 |

|---|---|

Formule moléculaire |

C13H13ClN4 |

Poids moléculaire |

260.72 g/mol |

Nom IUPAC |

5-methylphenazin-5-ium-1,3-diamine;chloride |

InChI |

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |

Clé InChI |

ULNMZMBBJRBGLM-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

SMILES canonique |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

Key on ui other cas no. |

1084-43-1 |

Synonymes |

1,3-diamino-5-methylphenazinium chloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.